molecular formula C7H8F2 B2861712 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane CAS No. 2228641-41-4

1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane

Cat. No.: B2861712
CAS No.: 2228641-41-4
M. Wt: 130.138
InChI Key: ROCDCNKIPXWFKS-UHFFFAOYSA-N
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Description

1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane is an organic compound with the molecular formula C7H8F2. It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a prop-2-ynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of 1,1-difluorocyclobutane with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the substitution of the bromide group with the prop-2-ynyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound’s fluorinated nature makes it a valuable tool in studying enzyme interactions and metabolic pathways. Fluorinated compounds are often used as probes in biological systems due to their stability and reactivity.

    Medicine: Potential applications in drug discovery and development. Fluorinated compounds are known for their enhanced bioavailability and metabolic stability, making them attractive candidates for pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, leading to changes in reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane is unique due to the presence of both fluorine atoms and a prop-2-ynyl group on the cyclobutane ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .

Properties

IUPAC Name

1,1-difluoro-3-prop-2-ynylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2/c1-2-3-6-4-7(8,9)5-6/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCDCNKIPXWFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CC(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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